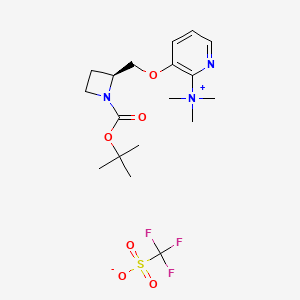

N-Boc-2-trimethylammonium-A 85380 Triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

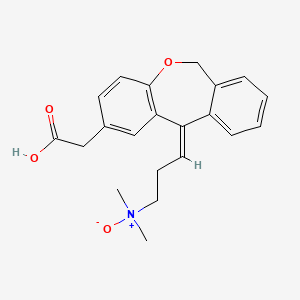

“N-Boc-2-trimethylammonium-A 85380 Triflate” is an intermediate of 2-[18F]F-A85380 . It is the first subtype selective PET-radiotracer to visualize the distribution of α4β 2 nicotinic acetylcholine receptors in human brain in vivo .

Molecular Structure Analysis

The molecular formula of “N-Boc-2-trimethylammonium-A 85380 Triflate” is C17H28N3O3•CF3SO3 . The molecular weight is 471.49 . The InChI Key is WOABWMYPDQNVPC-ZOWNYOTGSA-M .Chemical Reactions Analysis

The specific chemical reactions involving “N-Boc-2-trimethylammonium-A 85380 Triflate” are not detailed in the search results. It is known to be an intermediate of 2-[18F]F-A85380 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-2-trimethylammonium-A 85380 Triflate” are not explicitly mentioned in the search results. The molecular formula is C17H28N3O3•CF3SO3 and the molecular weight is 471.49 .Applications De Recherche Scientifique

Neuroscience

Summary of the Application

“N-Boc-2-trimethylammonium-A 85380 Triflate” is an intermediate of 2-[18F]F-A85380, which is the first subtype selective PET-radiotracer . This compound is used to visualize the distribution of α4β2 nicotinic acetylcholine receptors in the human brain in vivo .

Results or Outcomes

The use of this compound has enabled the visualization of α4β2 nicotinic acetylcholine receptors in the human brain . This has potential implications for the study of neurological disorders.

Medicinal Chemistry

Summary of the Application

In the field of medicinal chemistry, “N-Boc-2-trimethylammonium-A 85380 Triflate” is also used as an intermediate in the synthesis of 2-[18F]F-A85380 , a PET-radiotracer.

Methods of Application

As an intermediate, this compound plays a crucial role in the synthesis of the PET-radiotracer . The specific experimental procedures and technical parameters would depend on the overall synthesis protocol for 2-[18F]F-A85380.

Results or Outcomes

The successful synthesis of 2-[18F]F-A85380 using this intermediate has allowed for the selective visualization of α4β2 nicotinic acetylcholine receptors, which could be beneficial in the development of new therapeutic strategies .

Safety And Hazards

Propriétés

IUPAC Name |

trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOABWMYPDQNVPC-ZOWNYOTGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-trimethylammonium-A 85380 Triflate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.